2-Methylallyl butyrate
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Overview
Description
2-Methylallyl butyrate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Methylallyl butyrate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). 2-Methylallyl butyrate has been primarily detected in urine. Within the cell, 2-methylallyl butyrate is primarily located in the cytoplasm. 2-Methylallyl butyrate has an ether, fruity, and powerful taste.
Scientific Research Applications
Epigenetic Modifications and Gene Regulation : Butyrate, including derivatives like 2-Methylallyl butyrate, is known for its role in epigenetic modifications. It has been shown to induce fetal hemoglobin production in patients with hemoglobin disorders by inducing epigenetic changes, such as increased histone acetylation and decreased DNA methylation (Fathallah et al., 2007).
Effects on Seed Germination and Plant Growth : Research on related compounds like 3-methyl-2H-furo[2,3-c]pyran-2-one suggests that butyrate derivatives can significantly improve the germination and post-germination growth of vegetable crops and maize, indicating potential agricultural applications (Staden et al., 2006).
Antidepressant Effects and Brain Health : Sodium butyrate, a compound similar to 2-Methylallyl butyrate, has shown antidepressant-like effects in preclinical studies. It is linked to DNA methylation changes and increased expression of genes related to neurogenesis and synaptic plasticity (Wei et al., 2015).
Battery Performance Improvement : Methyl butyrate, which shares some characteristics with 2-Methylallyl butyrate, has been investigated to improve the performance of lithium-ion battery electrolytes at low temperatures (Zhou et al., 2013).
Gut Health and Animal Production : Butyrate and its derivatives, including 2-Methylallyl butyrate, are crucial for gut health and have been studied for their roles in gene expression, cell differentiation, immune modulation, and as potential alternatives to in-feed antibiotics in animal production (Bedford & Gong, 2017).
Cellular Mechanisms in Biopharmaceutical Production : Butyrate derivatives have been studied for their impact on cellular mechanisms in Chinese Hamster Ovary (CHO) cells, which are used for producing biopharmaceuticals. The integration of DNA methylation and gene expression data has provided insights into the cellular response to butyrate in these cells (Wippermann et al., 2017).
properties
CAS RN |
7149-29-3 |
---|---|
Product Name |
2-Methylallyl butyrate |
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
2-methylprop-2-enyl butanoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h2,4-6H2,1,3H3 |
InChI Key |
AHRIFIYGSJEEKU-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCC(=C)C |
Canonical SMILES |
CCCC(=O)OCC(=C)C |
density |
0.873-0.883 |
Other CAS RN |
7149-29-3 |
physical_description |
Colourless liquid; powerful fruity-ethereal aroma |
solubility |
Insoluble in water; soluble in oils soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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